molecular formula C15H23N3O2 B2432219 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2380071-62-3

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one

Cat. No. B2432219
CAS RN: 2380071-62-3
M. Wt: 277.368
InChI Key: VRKZEHNCGGVICX-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class. It is a potent psychostimulant that has been used as a recreational drug. MDPV has been classified as a Schedule I drug in the United States due to its high potential for abuse and addiction. However, MDPV has also shown promise in scientific research due to its unique properties.

Mechanism of Action

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels is thought to be responsible for the psychostimulant effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one.
Biochemical and Physiological Effects:
3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased energy, and increased sociability. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has also been associated with negative effects such as anxiety, paranoia, and psychosis.

Advantages and Limitations for Lab Experiments

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has several advantages for use in laboratory experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the function of these neurotransmitters. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has a relatively long half-life, allowing for sustained effects in animal models. However, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one also has limitations, including its potential for abuse and addiction, which must be carefully considered when using it in laboratory experiments.

Future Directions

There are several future directions for research on 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one. One potential direction is the investigation of its therapeutic potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to elucidate the mechanisms underlying the negative effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one, such as anxiety and paranoia. Finally, more research is needed to determine the long-term effects of 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one use, particularly in terms of its potential for addiction and dependence.

Synthesis Methods

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one can be synthesized through a variety of methods, including the Leuckart reaction and the reductive amination of 3,4-methylenedioxyphenylpropan-2-one. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid, followed by reduction with sodium borohydride. The reductive amination method involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride.

Scientific Research Applications

3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used in scientific research to investigate its potential as a treatment for various medical conditions, such as depression, anxiety, and addiction. 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its therapeutic effects. Additionally, 3-Methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one has been used as a tool for studying the dopaminergic system and its role in addiction and other psychiatric disorders.

properties

IUPAC Name

3-methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11(2)8-14(19)18-6-4-13(5-7-18)20-15-16-9-12(3)10-17-15/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZEHNCGGVICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one

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